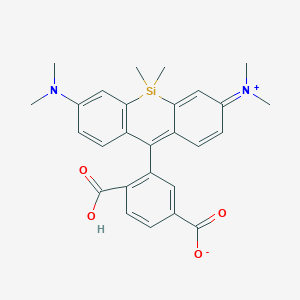![molecular formula C11H14N2O4 B11936743 1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate is a nitrogen-containing heterocyclic compound with the molecular formula C11H14N2O4. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
準備方法
The synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate can be achieved through several synthetic routes. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction produces 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivative .
化学反応の分析
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases such as cesium carbonate (Cs2CO3) in DMSO.
科学的研究の応用
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activities suggest potential therapeutic applications in treating infections and other diseases.
Industry: It can be used in the development of organic materials and natural products.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate involves its interaction with various molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of microbial cell walls, inhibition of viral replication, or modulation of inflammatory pathways .
類似化合物との比較
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate can be compared with other pyrrolopyrazine derivatives, such as:
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine hydrochloride: This compound shares a similar core structure but differs in its salt form and specific applications.
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine-7-carboxylate: This derivative has additional functional groups that confer unique biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H14N2O4 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H10N2.C4H4O4/c1-2-7-6-8-3-5-9(7)4-1;5-3(6)1-2-4(7)8/h1-2,4,8H,3,5-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
TVQCKSTUOJDTMB-WLHGVMLRSA-N |
異性体SMILES |
C1CN2C=CC=C2CN1.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1CN2C=CC=C2CN1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


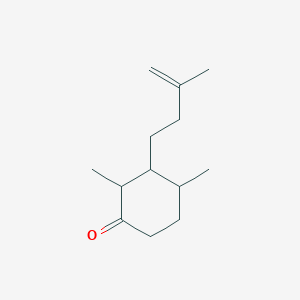
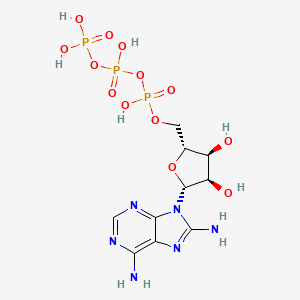
![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)

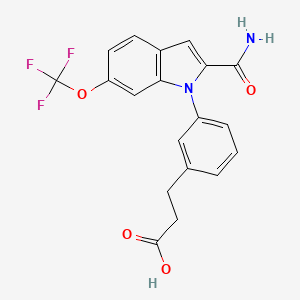
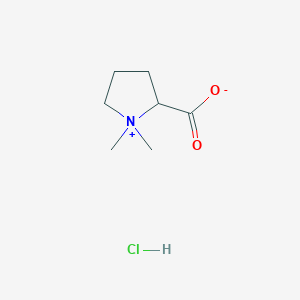
![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)

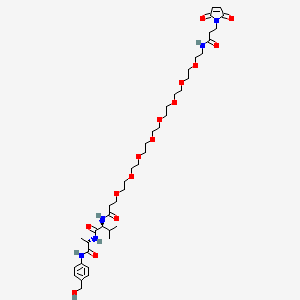
![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)
